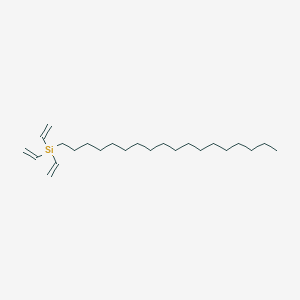
Triethenyl(octadecyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethenyl(octadecyl)silane is an organosilicon compound characterized by the presence of a long octadecyl chain attached to a silicon atom, which is further bonded to three ethenyl groups. This compound is known for its hydrophobic properties and is widely used in various industrial applications, including surface modification and the creation of self-assembled monolayers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethenyl(octadecyl)silane typically involves the reaction of octadecyltrichlorosilane with vinyl magnesium bromide in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent the hydrolysis of the silane compound. The general reaction can be represented as follows:
C18H37SiCl3+3CH2=CHMgBr→C18H37Si(CH2=CH)3+3MgBrCl
The reaction is typically conducted at low temperatures to ensure the stability of the product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
Triethenyl(octadecyl)silane undergoes various chemical reactions, including:
Oxidation: The ethenyl groups can be oxidized to form epoxides or diols.
Reduction: The ethenyl groups can be reduced to form ethyl groups.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, where the ethenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alcohols, amines, and thiols.
Major Products Formed
Oxidation: Formation of epoxides or diols.
Reduction: Formation of ethyl-substituted silanes.
Substitution: Formation of silanes with various functional groups attached to the silicon atom.
Scientific Research Applications
Triethenyl(octadecyl)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules and surfaces to create hydrophobic coatings.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of hydrophobic coatings, lubricants, and as a coupling agent in the manufacturing of composite materials.
Mechanism of Action
The mechanism of action of Triethenyl(octadecyl)silane involves the interaction of its ethenyl groups with various molecular targets. The ethenyl groups can undergo polymerization reactions, leading to the formation of cross-linked networks. The long octadecyl chain imparts hydrophobic properties to the compound, making it useful for surface modification applications. The silicon atom can form strong covalent bonds with oxygen-containing surfaces, enhancing the adhesion and stability of coatings.
Comparison with Similar Compounds
Similar Compounds
Trimethoxysilane: An organosilicon compound with three methoxy groups attached to the silicon atom.
Triethoxysilane: An organosilicon compound with three ethoxy groups attached to the silicon atom.
Octadecyltrimethoxysilane: An organosilicon compound with a long octadecyl chain and three methoxy groups attached to the silicon atom.
Uniqueness of Triethenyl(octadecyl)silane
This compound is unique due to the presence of ethenyl groups, which provide reactive sites for further chemical modifications. The long octadecyl chain imparts hydrophobic properties, making it suitable for applications requiring water-repellent surfaces. Additionally, the combination of ethenyl groups and a long alkyl chain makes it a versatile compound for various industrial and research applications.
Properties
CAS No. |
193828-81-8 |
|---|---|
Molecular Formula |
C24H46Si |
Molecular Weight |
362.7 g/mol |
IUPAC Name |
tris(ethenyl)-octadecylsilane |
InChI |
InChI=1S/C24H46Si/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(6-2,7-3)8-4/h6-8H,2-5,9-24H2,1H3 |
InChI Key |
BUVYWSUVJRJZCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[Si](C=C)(C=C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


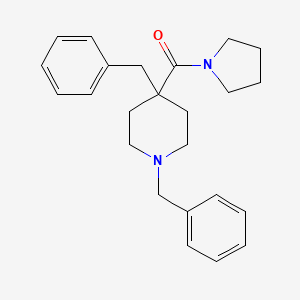
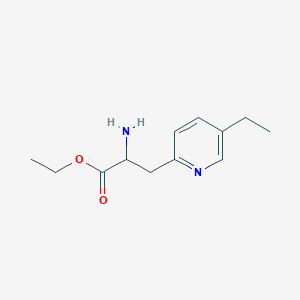
![1-[(2S)-1-Benzoylpyrrolidin-2-yl]-2-bromoethan-1-one](/img/structure/B12579871.png)
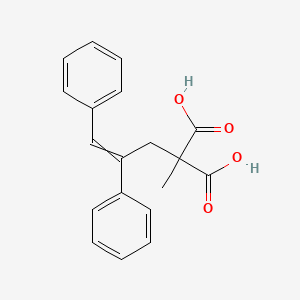
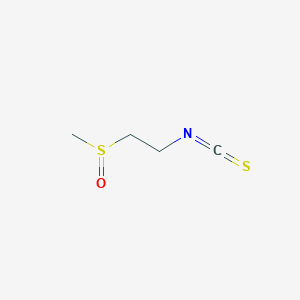

![3,5-dichloro-N-[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B12579905.png)
![5-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-ol](/img/structure/B12579909.png)
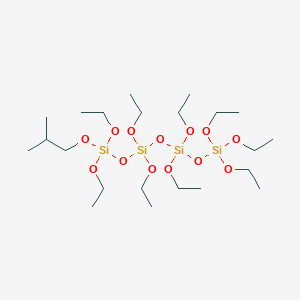

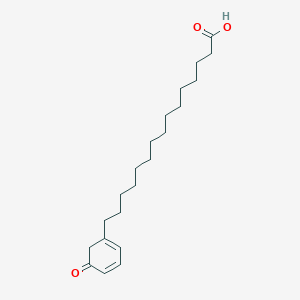
![4-(6,7-Dimethoxy-2,4-Dihydroindeno[1,2-C]pyrazol-3-Yl)phenol](/img/structure/B12579931.png)
![3-(Decyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12579934.png)
![4-Methyl-2-{[(pyridin-2-yl)methyl]amino}phenol](/img/structure/B12579937.png)
